(4-Methylquinazolin-2-yl)methanol

Pharmaceutical Analysis Quality Control Regulatory Compliance

Procure (4-Methylquinazolin-2-yl)methanol as a fully characterized Linagliptin process-related impurity reference standard, essential for ICH-compliant analytical method validation (AMV) and system suitability testing. Unlike generic quinazoline derivatives, this compound's defined 4-methyl and 2-hydroxymethyl substitution pattern is mandated for accurate HPLC/UPLC retention time, mass spectrum, and UV absorption profiling in Linagliptin drug substance and finished dosage form QC. Its use ensures valid impurity quantification, supports ANDA submissions, and guarantees batch-to-batch consistency. Available in milligram-scale packages with ≥98% HPLC purity and comprehensive characterization data, it is the definitive reference material for regulatory-compliant analytical development, stability testing, and IP litigation support.

Molecular Formula C10H10N2O
Molecular Weight 174.20
CAS No. 13535-91-6
Cat. No. B600847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylquinazolin-2-yl)methanol
CAS13535-91-6
Synonyms2-QuinazolineMethanol, 4-Methyl-;  (4-Methylquinazolin-2-yl)Methanol; 
Molecular FormulaC10H10N2O
Molecular Weight174.20
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)CO
InChIInChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylquinazolin-2-yl)methanol (CAS 13535-91-6): A Critical Quinazoline-Derived Reference Standard for Pharmaceutical Analysis


(4-Methylquinazolin-2-yl)methanol (CAS 13535-91-6) is a quinazoline derivative featuring a methyl group at the 4-position and a hydroxymethyl group at the 2-position on the quinazoline core [1]. This specific substitution pattern is crucial for its primary application as a characterized process-related impurity and analytical reference standard in the quality control of the anti-diabetic drug Linagliptin [2]. The compound is supplied in milligram-scale packages for laboratory use, with a typical purity specification of ≥95% as determined by HPLC, and is intended exclusively for research and analytical method development .

Why Generic Quinazolines Cannot Substitute for (4-Methylquinazolin-2-yl)methanol (CAS 13535-91-6) in Regulatory and Synthetic Workflows


Generic substitution of quinazoline derivatives is not feasible in the specific, high-stakes contexts where (4-Methylquinazolin-2-yl)methanol is utilized. This compound is not employed for its broad pharmacological properties but for its precise chemical identity as a known impurity in a specific drug substance (Linagliptin) [1]. In pharmaceutical quality control, the use of an authentic, characterized impurity standard is mandated by regulatory guidelines (e.g., ICH) for analytical method validation (AMV), system suitability testing, and accurate quantification of impurity profiles [1]. A different quinazoline derivative, even a close structural analog, would possess a distinct chromatographic retention time, mass spectrum, and UV absorption profile, rendering it completely unsuitable and invalid for this critical application. The failure to use the correct reference standard would compromise the integrity of the analytical data, potentially leading to erroneous impurity quantitation and regulatory non-compliance [2][3].

Quantitative Evidence for the Scientific and Regulatory Use of (4-Methylquinazolin-2-yl)methanol (CAS 13535-91-6)


Regulatory Mandate for Impurity Identification: ICH Q3A Threshold for Linagliptin Process Control

The primary driver for procuring (4-Methylquinazolin-2-yl)methanol is compliance with ICH Q3A guidelines for drug substance impurities. This compound is a known process-related impurity in the synthesis of Linagliptin, a drug with a maximum daily dose ≤2g [1][2]. Therefore, the ICH Q3A guideline mandates that any impurity present at a level greater than 0.10% must be identified and characterized [1]. To accurately quantify this impurity and validate analytical methods, a pure, authenticated reference standard of (4-Methylquinazolin-2-yl)methanol is indispensable. The compound is supplied as an analytical reference standard for this purpose .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Role as a Critical Building Block in the Synthesis of Linagliptin Analogs

Beyond its role as an impurity standard, (4-Methylquinazolin-2-yl)methanol serves as a vital building block for synthesizing more complex molecules, including the active pharmaceutical ingredient (API) Linagliptin itself [1][2]. Linagliptin's structure contains the (4-methylquinazolin-2-yl)methyl moiety directly attached to a xanthine core [3]. A series of patents and publications describe the use of this compound or its activated intermediates (e.g., 2-(chloromethyl)-4-methylquinazoline) in constructing analogs and impurities for structure-activity relationship (SAR) studies and intellectual property development [2][4].

Medicinal Chemistry Organic Synthesis Drug Discovery

Documented Vendor Purity Specification for Analytical Method Development

For analytical applications requiring high precision, the compound's purity specification is a critical selection criterion. Vendors provide (4-Methylquinazolin-2-yl)methanol with a certified minimum purity of 95% as determined by HPLC, and often at higher specifications such as 98% or 99.81% . This level of purity is essential for its use as a reference standard in quantitative analyses, ensuring that the measured impurity levels in a sample are accurate and not confounded by the standard's own impurities. The material is provided as a solid suitable for HPLC and LC-MS sample preparation .

Analytical Chemistry Method Validation Reference Standards

Key Industrial and Research Applications for (4-Methylquinazolin-2-yl)methanol (CAS 13535-91-6)


Pharmaceutical Quality Control (QC) for Linagliptin API and Drug Products

In a GMP pharmaceutical QC laboratory, (4-Methylquinazolin-2-yl)methanol is used as a reference standard to develop and validate HPLC or UPLC methods for the detection and quantification of related substances in Linagliptin drug substance and finished dosage forms. It is essential for system suitability tests, calculating relative response factors (RRF), and ensuring that the impurity profile meets ICH Q3A and pharmacopeial limits [1]. Its use directly supports the filing of ANDA applications and ensures batch-to-batch consistency [2].

Analytical Method Development (AMD) and Method Validation (AMV)

Analytical chemistry groups in CROs and innovator pharma companies procure this compound for the primary purpose of developing robust analytical methods. As a characterized impurity standard, it is used to spike drug substance samples to determine method specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ) for this specific process-related impurity [1]. This work is critical for regulatory submissions and ongoing product release and stability testing .

Medicinal Chemistry and Process Development for DPP-4 Inhibitors

Synthetic and medicinal chemistry teams utilize (4-Methylquinazolin-2-yl)methanol as a key building block or intermediate. It can be used to synthesize novel Linagliptin analogs for SAR studies, prepare impurity markers for process development, or as a starting material for creating proprietary compound libraries centered around the quinazoline pharmacophore [1][2]. Its commercial availability at high purity streamlines the synthesis of complex molecules containing the 2-hydroxymethyl-4-methylquinazoline scaffold [1].

Patent and Intellectual Property (IP) Litigation Support

In the context of patent challenges or IP litigation related to Linagliptin generics, the ability to synthesize, characterize, and provide (4-Methylquinazolin-2-yl)methanol as a reference standard is a critical piece of evidence. It allows analytical and legal teams to prove or challenge the identity and quantity of impurities in generic formulations relative to the innovator product, supporting claims of non-infringement or pharmaceutical equivalence [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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